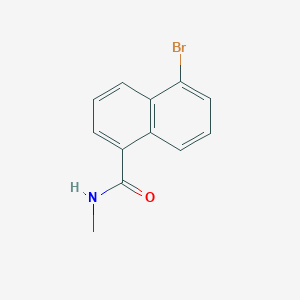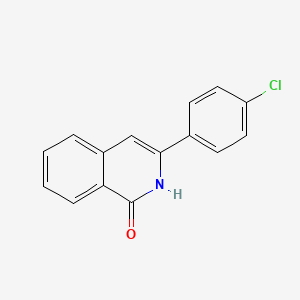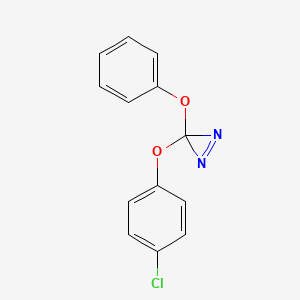![molecular formula C14H19N3O2 B11856620 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide CAS No. 61059-60-7](/img/structure/B11856620.png)
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide est un composé qui appartient à la classe des dérivés de l'indole. Les dérivés de l'indole sont importants dans les produits naturels et les médicaments en raison de leurs diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide implique généralement la synthèse de l'indole de Fischer. Cette méthode utilise la cyclohexanone et le chlorhydrate de phénylhydrazine sous reflux dans l'acide méthanesulfonique (MsOH) dans le méthanol (MeOH) pour produire le dérivé indole . Les conditions de réaction sont cruciales pour obtenir un bon rendement, et le processus peut impliquer plusieurs étapes pour obtenir le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement une mise à l'échelle des méthodes de synthèse en laboratoire. L'utilisation de réacteurs à flux continu et l'optimisation des conditions de réaction peuvent améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution électrophile sont courantes en raison de la présence du cycle indole, qui est riche en électrons π.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Réactifs électrophile tels que les halogènes ou les groupes nitro en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amine.
Applications De Recherche Scientifique
Le 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans la signalisation cellulaire et comme précurseur de composés biologiquement actifs.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du cycle indole lui permet de se lier avec une forte affinité à plusieurs récepteurs, influençant divers processus biologiques. Par exemple, il peut agir sur les récepteurs de la sérotonine, modulant l'activité des neurotransmetteurs et affectant l'humeur et le comportement .
Mécanisme D'action
The mechanism of action of 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act on serotonin receptors, modulating neurotransmitter activity and affecting mood and behavior .
Comparaison Avec Des Composés Similaires
Composés similaires
Tryptophane : Un acide aminé essentiel avec un cycle indole, impliqué dans la synthèse des protéines et précurseur de la sérotonine.
Acide indole-3-acétique : Une hormone végétale dérivée du tryptophane, impliquée dans la régulation de la croissance des plantes.
Sérotonine : Un neurotransmetteur avec un cycle indole, jouant un rôle crucial dans la régulation de l'humeur.
Unicité
Le 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide est unique en raison de sa structure spécifique, qui combine un cycle indole avec un groupe amino et butanamide. Cette combinaison unique lui permet de participer à un large éventail de réactions chimiques et d'activités biologiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
61059-60-7 |
|---|---|
Formule moléculaire |
C14H19N3O2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C14H19N3O2/c15-6-1-2-14(19)16-7-5-10-9-17-13-4-3-11(18)8-12(10)13/h3-4,8-9,17-18H,1-2,5-7,15H2,(H,16,19) |
Clé InChI |
WWOBEZLVHPIJHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


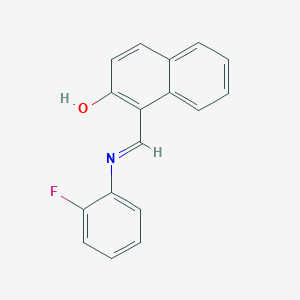

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
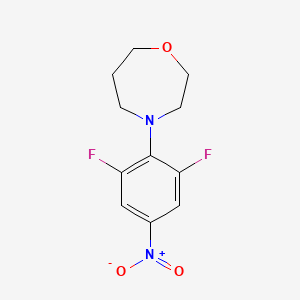
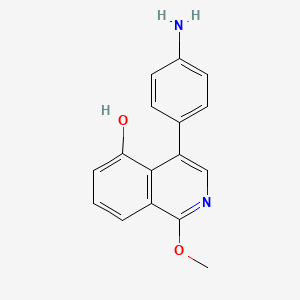
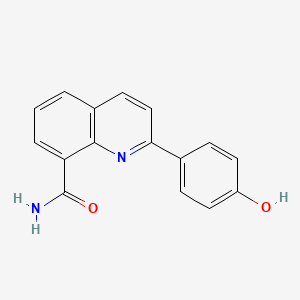


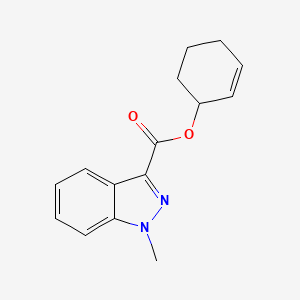
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
